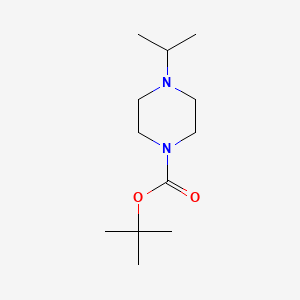

1-Boc-4-isopropylpiperazine

概述

描述

It is commonly used as an intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical industry.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 1-Boc-4-isopropylpiperazine typically involves the reaction of anhydrous piperazine with di-tert-butyl carbonate . This process selectively protects one nitrogen atom in piperazine, allowing the other amine group to react. Recent advancements have introduced more efficient synthetic routes using diethylamine as a starting material, which involves chlorination, Boc protection, and cyclization . This method results in higher yields exceeding 93.5%, enhanced purity, and reduced environmental impact, making it suitable for industrial applications .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of diethylamine as a starting material has been adopted in industrial settings due to its efficiency and environmental benefits .

化学反应分析

Types of Reactions

1-Boc-4-isopropylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with aryl halides, to form arylpiperazine derivatives.

Amidation Reactions: It is used in amidation reactions to synthesize piperazinyl amides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include aryl halides and bases such as sodium hydride or potassium carbonate.

Amidation: Reagents include carboxylic acids or their derivatives, often under solvent-free conditions.

Major Products Formed

Aryl Piperazine Derivatives: Formed through nucleophilic substitution reactions.

Piperazinyl Amides: Synthesized through amidation reactions.

科学研究应用

1-Boc-4-isopropylpiperazine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:

Synthesis of Biologically Active Compounds: It serves as an intermediate in the synthesis of compounds with dual receptor affinities, such as 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones.

Pharmaceutical Research: Used in the development of therapeutic agents targeting psychiatric disorders due to its role in synthesizing compounds with D2 and 5-HT1A receptor affinities.

Structural Activity Relationship Studies: Employed in studies to optimize receptor binding affinities by altering substituents on the piperazine ring.

作用机制

The mechanism of action of 1-Boc-4-isopropylpiperazine involves its role as an intermediate in the synthesis of biologically active compounds . It does not exert direct biological effects but facilitates the formation of compounds that interact with specific molecular targets, such as D2 and 5-HT1A receptors . These interactions can lead to various pharmacological effects, including modulation of neurotransmitter activity .

相似化合物的比较

1-Boc-4-isopropylpiperazine is similar to other Boc-protected piperazine derivatives, such as:

1-Boc-piperazine: Used as an intermediate in the synthesis of various pharmaceuticals.

1-Boc-4-methylpiperazine: Another Boc-protected piperazine derivative with similar applications.

The uniqueness of this compound lies in its specific structural modifications, which enhance its suitability for synthesizing compounds with dual receptor affinities and other biologically active molecules .

生物活性

1-Boc-4-isopropylpiperazine is a piperazine derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an isopropyl group at the fourth position of the piperazine ring. This compound has garnered significant interest in pharmaceutical research due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: CHNO

- Molecular Weight: Approximately 228.33 g/mol

- Structural Features:

- Boc Group: Provides steric protection and allows for selective reactions.

- Isopropyl Substituent: Enhances lipophilicity, improving cell membrane permeability.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Piperazine ring with Boc and isopropyl | Altered spatial configuration affecting reactivity |

| 1-Boc-3-isopropylpiperazine | Isomer with isopropyl at third position | Different biological activity due to stereochemistry |

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound's effects are mediated through binding to these targets, leading to alterations in cellular processes and physiological responses.

Potential Targets:

- Enzymes: Inhibition of enzymes related to neurotransmitter systems.

- Receptors: Interaction with GABA receptors may lead to neuropharmacological effects.

Biological Activity

This compound has been investigated for various biological activities, including:

1. Antimicrobial Properties

Research has indicated potential antimicrobial activity, suggesting that this compound may inhibit the growth of specific bacterial strains. The mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways.

2. Anticancer Activity

Preliminary studies suggest that derivatives of piperazine, including this compound, exhibit anticancer properties by inducing apoptosis in cancer cells. Specific pathways affected include those involved in cell proliferation and survival.

3. Neuropharmacological Effects

The compound's ability to cross the blood-brain barrier due to its lipophilicity positions it as a candidate for treating central nervous system disorders. Its interactions with neurotransmitter systems could lead to anxiolytic or antidepressant effects.

Study 1: Enzyme Inhibition

A study focused on the inhibition of acetylcholinesterase (AChE) by various piperazine derivatives found that the branched isopropyl substituent significantly enhanced AChE inhibition compared to simpler structures. This suggests that this compound may have similar efficacy in modulating cholinergic activity, which is crucial for cognitive function and memory .

Study 2: Antimycobacterial Activity

Inhibitory effects on Mycobacterium tuberculosis ATP synthase were observed with piperazine derivatives, indicating a potential role for this compound in tuberculosis treatment strategies . This aligns with the broader interest in developing new antimycobacterial agents from known scaffolds.

属性

IUPAC Name |

tert-butyl 4-propan-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-10(2)13-6-8-14(9-7-13)11(15)16-12(3,4)5/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMBNBXUPNOYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441774 | |

| Record name | tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741287-46-7 | |

| Record name | tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。